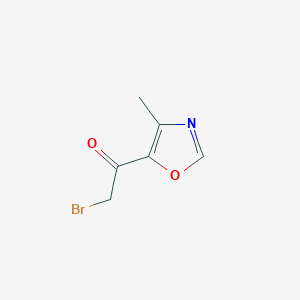
6-Oxo-4-heptenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-4-heptenenitrile is a chemical compound that belongs to the family of nitriles. It is an important intermediate in the synthesis of various organic compounds. The compound has gained significant attention in scientific research due to its potential applications in different fields.
Mechanism Of Action
The mechanism of action of 6-Oxo-4-heptenenitrile is not well understood. However, it is believed that the compound acts as an electrophile and reacts with nucleophiles such as amines and thiols to form adducts. The compound has also been shown to undergo hydrolysis in the presence of water to form the corresponding carboxylic acid.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-Oxo-4-heptenenitrile have not been extensively studied. However, the compound has been shown to exhibit cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages And Limitations For Lab Experiments
One of the advantages of using 6-Oxo-4-heptenenitrile in lab experiments is its availability and ease of synthesis. The compound is also relatively inexpensive compared to other organic compounds. However, one of the limitations of using the compound is its low solubility in water, which makes it difficult to use in aqueous reactions.
Future Directions
There are several future directions for the study of 6-Oxo-4-heptenenitrile. One of the areas of interest is the development of new synthetic methods for the compound. Another area of interest is the study of the compound's mechanism of action and its potential applications in the field of medicine. The compound's potential as a starting material for the synthesis of natural products is also an area of interest for future research. Finally, the compound's potential as a reagent in organic synthesis reactions needs to be explored further.
Conclusion:
In conclusion, 6-Oxo-4-heptenenitrile is an important intermediate in the synthesis of various organic compounds. The compound has gained significant attention in scientific research due to its potential applications in different fields. The synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6-Oxo-4-heptenenitrile have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in different fields.
Synthesis Methods
The synthesis of 6-Oxo-4-heptenenitrile can be achieved through various methods. One of the most commonly used methods is the reaction of 4-heptenenitrile with oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction leads to the formation of 6-Oxo-4-heptenenitrile in good yields. Another method involves the reaction of 4-heptenenitrile with a mixture of potassium hydroxide and hydrogen peroxide in the presence of a catalyst such as copper sulfate. The reaction also leads to the formation of 6-Oxo-4-heptenenitrile in high yields.
Scientific Research Applications
6-Oxo-4-heptenenitrile has been extensively studied for its potential applications in different fields of science. The compound has been used as an intermediate in the synthesis of various organic compounds such as pyridine derivatives, heterocyclic compounds, and pharmaceuticals. It has also been used as a starting material for the synthesis of natural products such as alkaloids and terpenoids. In addition, 6-Oxo-4-heptenenitrile has been used as a reagent in organic synthesis reactions such as Michael addition and aldol condensation.
properties
CAS RN |
120113-87-3 |
|---|---|
Product Name |
6-Oxo-4-heptenenitrile |
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
(E)-6-oxohept-4-enenitrile |
InChI |
InChI=1S/C7H9NO/c1-7(9)5-3-2-4-6-8/h3,5H,2,4H2,1H3/b5-3+ |
InChI Key |
JZTIIUUKUQQVNE-HWKANZROSA-N |
Isomeric SMILES |
CC(=O)/C=C/CCC#N |
SMILES |
CC(=O)C=CCCC#N |
Canonical SMILES |
CC(=O)C=CCCC#N |
synonyms |
4-Heptenenitrile, 6-oxo-, (4E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















